Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMSOWINMALDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Reagents :
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2,3,4-Trifluoroacetophenone (5 mmol)
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Sodium hydride (60% in mineral oil, 25 mmol)
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Diethyl carbonate (10 mmol)
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Tetrahydrofuran (THF, 20 mL)
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Conditions :
Key Optimization Insights
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Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in driving the reaction to completion.
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Solvent : THF ensures homogeneity and prevents side reactions compared to polar aprotic solvents like DMF.
Magnesium Chloride-Mediated Coupling with Potassium Monoethyl Malonate
An alternative route employs carbonyldiimidazole (CDI) to activate 2,3,4-trifluorobenzoic acid, followed by coupling with potassium monoethyl malonate in the presence of magnesium chloride (MgCl₂).
Reaction Procedure
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Reagents :
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2,3,4-Trifluorobenzoic acid (6 mmol)
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Carbonyldiimidazole (6 mmol)
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Potassium monoethyl malonate (12 mmol)
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Magnesium chloride (15 mmol)
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Triethylamine (18 mmol)
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Acetonitrile (0.1 M)
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Conditions :
Advantages
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Functional Group Tolerance : Suitable for electron-deficient aryl carboxylic acids.
Lithium Diisopropylamide (LDA)-Promoted Enolate Formation
For substrates requiring regioselective control, LDA-mediated enolate generation offers a high-precision pathway. This method is particularly useful for introducing substituents at the α-position of the ketoester.
Reaction Procedure
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Reagents :
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Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (5 mmol)
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LDA (2 M in THF, 10 mmol)
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Electrophilic reagents (e.g., alkyl halides, sulfonating agents)
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Conditions :
Example Application
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Sulfonamide Derivatization : Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride yielded ethyl 3-oxo-3-phenyl-2-((4-(trifluoromethyl)phenyl)sulfonamido)propanoate in 68% yield after chromatography.
Photocatalytic C(sp³)–H Functionalization
Emerging methodologies utilize photocatalysis for direct C–H activation of ethyl acetoacetate derivatives, enabling late-stage fluorination.
Reaction Procedure
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Reagents :
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Ethyl acetoacetate (10 mmol)
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2,3,4-Trifluorophenyl iodide (10 mmol)
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Photocatalyst (e.g., Ir(ppy)₃, 0.5 mol%)
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Blue LED light (450 nm)
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Conditions :
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Scientific Research Applications
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is widely used in scientific research due to its unique properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceuticals. In organic synthesis, it is used as an intermediate in the preparation of more complex molecules. Additionally, it has applications in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine Substituents
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS: L035912): Features two fluorine atoms at positions 3 and 5 on the phenyl ring. Used as a versatile intermediate in drug discovery, with high purity and stability noted in synthetic applications .
- Ethyl 3-oxo-3-(2-fluorophenyl)propanoate (CAS: MFCD00000321): Contains a single fluorine atom at the ortho position. The ortho-substitution introduces steric effects that may hinder enzymatic or chemical modifications. Applied in synthesizing chiral intermediates for antidepressants and antimicrobial agents .
- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS: 112822-88-5): Fluorines at positions 2,4,5, differing from the target compound’s 2,3,4 substitution. Altered electronic distribution impacts reactivity in nucleophilic acyl substitutions.
Chlorine and Heterocyclic Substituents
- Ethyl 3-oxo-3-(2,3,4-trichlorophenyl)propanoate (CAS: 63131-34-0): Replaces fluorines with chlorines, increasing molecular weight (MW: ~300 g/mol) and lipophilicity. Chlorine’s weaker electron-withdrawing effect reduces the ketone’s electrophilicity compared to fluorine analogs. Marketed as a building block for agrochemicals and specialty polymers .
- Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: Substitutes phenyl with a thiophene ring, introducing sulfur’s electron-rich properties. Enhances π-π stacking in coordination chemistry and catalytic applications .
- Ethyl 3-oxo-3-(4-pyridyl)propanoate (CAS: MFCD00094021): Replaces phenyl with a pyridine ring, introducing a basic nitrogen atom. Facilitates hydrogen bonding and metal coordination, useful in asymmetric catalysis and kinase inhibitor synthesis .
Positional and Functional Group Variations
- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Fluorine is on the propanoate chain rather than the aromatic ring. Alters metabolic stability and bioavailability in drug candidates .
- Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS: 324570-24-3): Incorporates a cyclopropyl group, introducing strain and conformational rigidity. Explored in medicinal chemistry for modulating receptor binding affinity .
Bioreduction and Stereoselectivity
- Ethyl 3-Oxo-3-(2-Thienyl)propanoate: Reduced by ChKRED12 enzyme with >99% enantiomeric excess (ee) to produce (S)-hydroxy derivatives. Fluorine-free analogs show lower stereoselectivity, highlighting fluorine’s role in enzyme-substrate interactions .
Biological Activity
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluorophenyl group and a keto functional group, enhances its reactivity and interaction with biological targets.
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.18 g/mol
- Density : 1.319 g/cm³ (predicted)
- Melting Point : 66-68°C
- Solubility : Soluble in toluene
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluorophenyl moiety increases the compound's lipophilicity, facilitating its penetration into hydrophobic environments within biological systems. This interaction can modulate protein functions, leading to various biological effects.
Biological Applications
- Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases. Its reactive carbonyl group allows for further modifications that can enhance therapeutic efficacy.
- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development aimed at diseases where enzyme inhibition is beneficial.
- Protein-Ligand Interactions : The compound has been utilized in studies exploring protein-ligand interactions, providing insights into how structural modifications can affect binding affinity and specificity.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophages.
- Antifungal Properties : Another research effort indicated that the compound showed promising antifungal activity against several strains of fungi, suggesting its potential application in treating fungal infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate | Structure | Similar enzyme inhibition properties |
| Ethyl 3-(trifluoromethyl)phenylacetate | Structure | Exhibits anti-inflammatory effects but less potent than the trifluorophenyl variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
